![molecular formula C13H11N3OS3 B2601205 1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207054-19-0](/img/structure/B2601205.png)
1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is a compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 6-(methylthio)benzo[d]thiazole-2-amine with thiophene-2-carbonyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-yl)-6-methoxyphenol:
1-((6-Substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol: Studied for its pesticidal properties.
Uniqueness
1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole and thiophene moieties contribute to its potential as a versatile compound for various applications in chemistry, biology, and medicine.
Biological Activity
1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique structure combining a benzo[d]thiazole moiety with a thiophene ring, linked through a urea functional group. The synthesis typically involves the reaction of 6-(methylthio)benzo[d]thiazole-2-amine with thiophene-2-carbonyl isocyanate, carried out in organic solvents like dichloromethane or acetonitrile under reflux conditions. The purification process often employs recrystallization or column chromatography to achieve the desired product in good yields.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity . Research indicates that compounds within this class exhibit significant effects against various bacterial and fungal strains. For instance, studies have shown that certain derivatives possess minimal inhibition concentrations (MICs) as low as 50 μg/mL against tested organisms, demonstrating high efficacy .
Anticancer Activity
The compound also shows promise as an anticancer agent . In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, with specific derivatives exhibiting IC50 values comparable to established anticancer drugs. For example, one study reported that derivatives of urea compounds demonstrated enhanced antiproliferative effects on U937 cells compared to standard treatments like etoposide .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. For example, studies have highlighted its potential as an inhibitor of GSK-3β, a critical enzyme involved in cancer progression and cell signaling pathways. One derivative was found to reduce GSK-3β activity by over 57% at a concentration of 1.0 μM . Additionally, the structural features of the compound may facilitate interactions with enzymes or receptors involved in disease pathways, enhancing its therapeutic potential when used in combination therapies.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Activity Study : A recent study evaluated various derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that modifications on the benzothiazole ring significantly influenced activity levels, with some compounds achieving MIC values under 50 μg/mL .
- Anticancer Efficacy : Another investigation focused on the antiproliferative effects of thiourea derivatives on different cancer cell lines. The study found that certain compounds exhibited IC50 values significantly lower than those of traditional chemotherapeutics, suggesting their potential as effective anticancer agents .
- GSK-3β Inhibition : A detailed analysis of structure–activity relationships revealed that specific modifications on the thiophene and benzo[d]thiazole moieties could enhance GSK-3β inhibitory activity, making these compounds viable candidates for further development in cancer therapy .
Comparative Analysis
To highlight the unique aspects of this compound, a comparative table is provided below:
Compound Class | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Benzothiazole Derivatives | Benzothiazole core | Anticancer | Often lacks thiophene substitution |
Thiosemicarbazones | Thiosemicarbazone linkage | Antiviral | Varies widely based on functional groups |
Urea Derivatives | Urea linkage with heterocycles | Antimicrobial, Anticancer | Enhanced activity through structural modification |
Properties
IUPAC Name |
1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS3/c1-18-8-4-5-9-10(7-8)20-13(14-9)16-12(17)15-11-3-2-6-19-11/h2-7H,1H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAMNVSCIBOAPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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